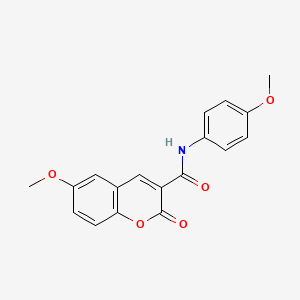

![molecular formula C16H16N4O2S B5517010 2-amino-4-(5-methyl-4-nitro-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5517010.png)

2-amino-4-(5-methyl-4-nitro-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of cyclohepta[b]pyridine derivatives, including compounds similar to 2-amino-4-(5-methyl-4-nitro-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, involves multistep chemical reactions that often require precise conditions for successful outcomes. Notably, a related synthesis approach was documented by Nagalakshmi et al. (2015), where cycloheptane rings were synthesized adopting a half-chair conformation, demonstrating the complexity of synthesizing such compounds (Nagalakshmi et al., 2015).

Molecular Structure Analysis

The molecular structure of cyclohepta[b]pyridine derivatives has been extensively studied through crystallography, revealing intricate details about their configuration. For example, the study by Moustafa and Girgis (2007) on similar compounds showcased the determination of crystal structures using X-ray data, highlighting the monoclinic and triclinic crystal systems of such compounds (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Chemical reactions involving cyclohepta[b]pyridine derivatives are complex and varied. A study by Abdel-rahman et al. (2003) detailed the synthesis of new pyridothienopyrimidines and related fused tetracyclic systems through reactions of 2-functionalized 3-amino-4-aryl-6-(2′-thienyl)-thieno[2,3-b]pyridines, underscoring the chemical versatility of these compounds (Abdel-rahman et al., 2003).

Physical Properties Analysis

The physical properties of cyclohepta[b]pyridine derivatives, such as solubility, melting points, and crystal structure, play a crucial role in their application and functionality. The crystallographic study conducted by de Lima et al. (2010) on a related compound highlighted the importance of understanding these physical properties for practical applications (de Lima et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for the application of cyclohepta[b]pyridine derivatives in various fields. Studies like those by Youssef (2009) provide insights into the reactions and potential applications of these compounds, demonstrating their chemical diversity and potential for synthesis of novel derivatives (Youssef, 2009).

Scientific Research Applications

Synthesis and Derivative Formation

Synthetic Pathways : The chemical serves as a precursor in the synthesis of diverse heterocyclic compounds, including thienopyridines and pyridothienopyrimidines. For instance, Abdel-rahman et al. (2003) described reactions leading to new pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems by reacting 4-Aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones with various reagents, demonstrating its versatility as a synthetic building block Abdel-rahman, A., Bakhite, E. A., Mohamed, O., & Thabet, E. (2003). Phosphorus, Sulfur, and Silicon and the Related Elements.

Crystal Structure Analysis : The detailed crystal structure of derivatives provides insight into the molecular configuration, aiding in the understanding of chemical properties and reactivity. Moustafa and Girgis (2007) synthesized and determined the crystal structures of derivatives, highlighting the molecular arrangement and potential for further chemical manipulation Moustafa, A., & Girgis, A. S. (2007). Crystal Research and Technology.

Chemical Reactions and Applications

Heterocyclic Compound Synthesis : The compound is utilized in creating heterocyclic structures with potential for pharmacological activity. For example, Fikry et al. (2015) outlined the synthesis and reactions of benzimidazole derivatives, highlighting the diverse chemical transformations possible with this chemical as a starting point Fikry, R., Ismail, N., Said, S. A., & Hafez, Mohammed E. (2015). European Chemical Bulletin.

Antimicrobial and Anticancer Potential : Derivatives synthesized from the chemical show promise in antimicrobial and anticancer applications. Mohareb and Abdo (2022) investigated the antiproliferative and anti-prostate cancer activities of heterocyclic compounds derived from cyclohexane-1,4-dione, indicating potential therapeutic applications Mohareb, R., & Abdo, N. Y. M. (2022). Acta chimica Slovenica.

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-amino-4-(5-methyl-4-nitrothiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-9-13(20(21)22)7-14(23-9)15-10-5-3-2-4-6-12(10)19-16(18)11(15)8-17/h7H,2-6H2,1H3,(H2,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLGWSUVIRZOTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C2=C(C(=NC3=C2CCCCC3)N)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-phenylpiperidine](/img/structure/B5516933.png)

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(propylthio)acetyl]piperidine](/img/structure/B5516940.png)

![N-[3-cyano-5-ethyl-4-(2-methoxyphenyl)-6-propyl-2-pyridinyl]acetamide](/img/structure/B5516946.png)

![5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516959.png)

![4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5516979.png)

![N-[(5-fluoro-1H-indol-2-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5516983.png)

![6-(3,4-dihydroxyphenyl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5516992.png)

![ethyl {[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5516994.png)

![2-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517009.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]isonicotinohydrazide](/img/structure/B5517012.png)

![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide](/img/structure/B5517017.png)

![3-amino-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5517025.png)